{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol
Brand Name: Vulcanchem
CAS No.: 832730-27-5
VCID: VC17289488
InChI: InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-2,4-5,8,15H,3,6-7H2
SMILES:
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol

{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol

CAS No.: 832730-27-5

Cat. No.: VC17289488

Molecular Formula: C12H12FNO2

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol - 832730-27-5

Specification

CAS No. 832730-27-5
Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
IUPAC Name [2-[2-(4-fluorophenyl)ethyl]-1,3-oxazol-4-yl]methanol
Standard InChI InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-2,4-5,8,15H,3,6-7H2
Standard InChI Key QHTARBZDAQQFPO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCC2=NC(=CO2)CO)F

Introduction

Chemical Identity and Structural Features

{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol belongs to the oxazole family, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Its molecular formula is C₁₂H₁₂FNO₂, with a molecular weight of 221.23 g/mol. Key structural elements include:

  • Oxazole core: Provides aromaticity and serves as a scaffold for substitution.

  • 2-(4-Fluorophenyl)ethyl group: Introduces lipophilicity and potential bioisosteric properties.

  • 4-Hydroxymethyl group: Enhances polarity and offers a site for further functionalization.

While no CAS number is available in the provided sources, structurally similar compounds like ethyl [2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetate (CAS 22091-57-2) share the 4-fluorophenyl-oxazole backbone. The hydroxymethyl variant likely exhibits distinct solubility and reactivity profiles due to the terminal alcohol group.

Synthetic Pathways and Optimization

General Strategy for Oxazole Synthesis

Oxazoles are typically synthesized via cyclization reactions. For example, ethyl [2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetate is prepared from 4-fluorobenzaldehyde through a bisulfite-cyanide adduct formation, followed by reaction with ethanolamine derivatives . Adapting this approach, {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol could be synthesized via:

  • Formation of the oxazole ring:

    • Precursor: 4-Fluorophenylacetaldehyde or a derivative.

    • Cyclization: Using reagents like ammonium acetate or tosylmethyl isocyanide (TosMIC) in the presence of a catalyst.

  • Introduction of the hydroxymethyl group:

    • Ester reduction: If an ester intermediate (e.g., ethyl carboxylate) is formed, reduction with LiAlH₄ or NaBH₄ could yield the primary alcohol.

    • Direct incorporation: Using hydroxymethyl-containing building blocks during cyclization.

Step-by-Step Procedure (Hypothetical)

Based on patent US6177564B1 , which details oxazinone synthesis, a plausible route involves:

StepReagents/ConditionsPurpose
14-Fluorophenylacetaldehyde, TosMIC, MeOH, 30°COxazole ring formation via TosMIC cycloaddition
2H₂/Pd-C, EtOHReduction of any unsaturated intermediates
3NaOH (aq.), refluxHydrolysis of ester to carboxylic acid
4LiAlH₄, THF, 0°CReduction of acid to hydroxymethyl group

Key Considerations:

  • Solvent selection (e.g., methanol/water mixtures ) impacts reaction efficiency.

  • Temperature control (30±2°C ) minimizes side reactions.

Physicochemical Properties

Predicted Properties

Using data from ethyl [2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetate as a reference:

PropertyValue (Target Compound)Value (Ethyl Ester Analog )
LogP~1.8 (estimated)2.586
Molecular Weight221.23 g/mol249.238 g/mol
PSA~50 Ų52.33 Ų
SolubilityModerate in polar solventsLow in water, high in DMSO

The hydroxymethyl group reduces LogP compared to the ethyl ester, increasing hydrophilicity.

Spectroscopic Data

  • ¹H NMR: Expected signals at δ 7.2–7.6 (4-fluorophenyl aromatic protons), δ 4.6 (hydroxymethyl -CH₂OH), and δ 2.8–3.2 (ethyl linker -CH₂-CH₂-).

  • IR: Peaks near 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N oxazole).

Applications in Medicinal Chemistry

Prodrug Development

The hydroxymethyl group serves as a handle for prodrug derivatization (e.g., esterification to improve bioavailability).

Structure-Activity Relationship (SAR) Studies

Comparing the target compound to ethyl [2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetate could clarify the role of the alcohol vs. ester moiety in biological activity.

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